Ethyl 4-(ethylthio)benzoylformate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

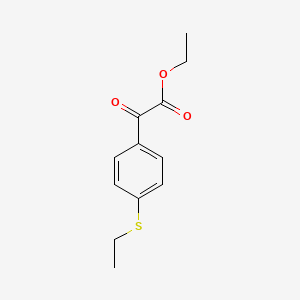

Ethyl 4-(ethylthio)benzoylformate is an organic compound with the molecular formula C12H14O3S. It is a derivative of benzoylformate, where an ethylthio group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(ethylthio)benzoylformate can be synthesized through several methods. One common method involves the esterification of benzoylformic acid with ethanol in the presence of a catalyst. The reaction typically requires an acidic environment and elevated temperatures to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(ethylthio)benzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoylformates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(ethylthio)benzoylformate is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research on potential therapeutic applications, including drug development.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of ethyl 4-(ethylthio)benzoylformate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The ethylthio group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(ethylthio)benzoylformate can be compared with other benzoylformate derivatives:

Ethyl benzoylformate: Lacks the ethylthio group, resulting in different reactivity and applications.

Mthis compound: Similar structure but with a methyl ester group instead of ethyl, leading to variations in physical and chemical properties

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the ethylthio group.

Biologische Aktivität

Ethyl 4-(ethylthio)benzoylformate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antioxidant, cytotoxic, and gastroprotective effects, supported by diverse research findings and case studies.

- Chemical Formula : C₁₂H₁₄O₃S

- Molecular Weight : 238.31 g/mol

- Structure : The compound features a benzoyl group attached to an ethylthio substituent and a formate moiety, contributing to its unique biological properties.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for protecting cellular components from oxidative stress.

- Assays Used :

- DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay

- FRAP (Ferric Reducing Antioxidant Power) assay

- Nitric oxide scavenging assay

The results showed a dose-dependent increase in antioxidant activity, suggesting that higher concentrations of the compound correlate with enhanced protective effects against oxidative damage.

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cell lines. A notable study employed the MTT assay on the WRL68 liver cell line.

- Findings :

- The compound demonstrated an IC50 value greater than 100 µg/mL, indicating low cytotoxicity at tested concentrations.

- Histological examinations revealed minimal cellular damage, supporting its safety profile for potential therapeutic applications.

3. Gastroprotective Effects

A significant area of research focuses on the gastroprotective activity of this compound. In a controlled study involving rats, the compound was administered prior to inducing gastric lesions with ethanol.

-

Experimental Design :

- Rats were divided into groups receiving different doses of the compound (5, 10, and 20 mg/kg).

- Parameters measured included gastric mucosal integrity, levels of superoxide dismutase (SOD), malondialdehyde (MDA), and histopathological changes.

-

Results :

- The compound significantly reduced gastric lesions and improved histological parameters compared to control groups.

- Increased SOD activity and mucus secretion were observed, suggesting a protective mechanism against gastric damage.

Data Summary

| Biological Activity | Methodology | Key Findings |

|---|---|---|

| Antioxidant | DPPH, FRAP | Dose-dependent scavenging of free radicals |

| Cytotoxic | MTT Assay | Low cytotoxicity (IC50 > 100 µg/mL) |

| Gastroprotective | Animal Study | Reduced gastric lesions; increased SOD and mucus secretion |

Case Studies

Several case studies have documented the efficacy of this compound in various therapeutic contexts:

- Gastroprotective Study : A study published in Pharmacological Reports highlighted the protective effects against ethanol-induced gastric mucosal injury in rats. The findings emphasized the role of antioxidant mechanisms in gastroprotection .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human liver cells, demonstrating that this compound does not induce significant toxicity at therapeutic concentrations .

- Antioxidant Potential : Research focusing on its antioxidant capabilities indicated that it effectively reduces oxidative stress markers in vitro, supporting its potential use in preventing oxidative damage-related diseases .

Eigenschaften

IUPAC Name |

ethyl 2-(4-ethylsulfanylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-3-15-12(14)11(13)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHJFEBXJXKUHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)SCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641291 |

Source

|

| Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300355-73-1 |

Source

|

| Record name | Ethyl [4-(ethylsulfanyl)phenyl](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.